1-Chloro-4-fluorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClFO and a molecular weight of 220.63 g/mol . This compound belongs to the class of dibenzofurans, which are characterized by a benzene ring fused to a furan ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-fluorodibenzo[b,d]furan typically involves the reaction of appropriate precursors under specific conditions. One common method includes the halogenation of dibenzofuran derivatives. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is available in various quantities, ranging from grams to tons, with a typical purity of not less than 98% .
Analyse Chemischer Reaktionen
1-Chloro-4-fluorodibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-fluorodibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-4-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluorodibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
- 1-Chloro-2-fluorodibenzo[b,d]furan
- 1-Bromo-4-fluorodibenzo[b,d]furan
- 1-Chloro-4-methyldibenzo[b,d]furan
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique combination of chlorine and fluorine atoms in this compound gives it distinct characteristics that make it valuable for specific applications .
Eigenschaften
Molekularformel |
C12H6ClFO |
---|---|
Molekulargewicht |
220.62 g/mol |
IUPAC-Name |
1-chloro-4-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI-Schlüssel |
AEMRVADVZIYLRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.